(S)-tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
CAS No.: 903557-33-5
Cat. No.: VC20150617
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903557-33-5 |
|---|---|
| Molecular Formula | C15H18N2O2 |
| Molecular Weight | 258.32 g/mol |
| IUPAC Name | tert-butyl N-[(1S)-5-cyano-2,3-dihydro-1H-inden-1-yl]carbamate |
| Standard InChI | InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-7-5-11-8-10(9-16)4-6-12(11)13/h4,6,8,13H,5,7H2,1-3H3,(H,17,18)/t13-/m0/s1 |
| Standard InChI Key | MGRQZBYHVQSEQQ-ZDUSSCGKSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=CC(=C2)C#N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)C#N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure centers on a 2,3-dihydro-1H-indene core, a partially saturated bicyclic system that enhances conformational rigidity compared to fully aromatic analogs. The (S)-configuration at the 1-position is critical for enantioselective interactions, as confirmed by its InChI string:
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The tert-butyl carbamate group () at the 1-position and the electron-withdrawing cyano group at the 5-position contribute to its reactivity and stability (Fig. 1).
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core scaffold | 2,3-Dihydro-1H-indene (partially saturated bicyclic system) |
| Substituents | - Boc group at N1 - Cyano group at C5 |
| Stereochemistry | (S)-configuration at C1 |
| Molecular formula | |
| Molecular weight | 258.32 g/mol |
Synthesis and Optimization
Palladium-Catalyzed Cyanation
The most reported synthesis involves a palladium-mediated cyanation of (5-bromo-indan-1-yl)-carbamic acid tert-butyl ester. As detailed in , the reaction employs tetrakis(triphenylphosphine)palladium(0) () and zinc cyanide () in -dimethylformamide (DMF) at 110°C for 18 hours under argon. Post-reaction workup includes ether-water extraction and silica gel chromatography (4:1 hexanes:ethyl acetate), yielding 47% of the desired product. The mechanism likely follows a nucleophilic aromatic substitution (SNAr) pathway, facilitated by the palladium catalyst’s ability to mediate cyanide transfer.
Applications in Medicinal Chemistry
Drug Design and Target Engagement
The indene scaffold’s planar geometry enables π-π stacking with aromatic residues in biological targets, such as kinase ATP-binding pockets. The cyano group enhances binding affinity via dipole interactions and hydrogen bonding with backbone amides. For example, in Janus kinase (JAK) inhibitors, similar scaffolds improve selectivity by occupying hydrophobic subpockets.
Prodrug Strategies
The Boc group serves as a transient protecting moiety, enhancing solubility during synthesis and enabling controlled release in vivo. Hydrolysis under acidic conditions (e.g., in lysosomes) regenerates the free amine, a strategy employed in prodrugs targeting intracellular enzymes.
Material Science Applications
Polymer Functionalization
Carbamates are widely used in polyurethane and polycarbonate synthesis due to their hydrolytic stability. Incorporating the indene-cyano motif could introduce rigidity and fluorescence properties, beneficial for high-performance coatings.
Chiral Stationary Phases
The compound’s enantiopurity makes it a candidate for chiral stationary phases (CSPs) in chromatography. CSPs derived from similar carbamates exhibit high resolution for NSAIDs and β-blockers.
Analytical Characterization
Spectroscopic Profiling
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Mass Spectrometry: Electrospray ionization (ESI-MS) shows a prominent [M+H]+ peak at m/z 259, consistent with the molecular weight .
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NMR Spectroscopy: NMR (400 MHz, CDCl) features a singlet at δ 1.44 ppm (9H, Boc CH), multiplet at δ 2.85–3.10 ppm (2H, indene CH), and a cyano carbon at δ 118 ppm in NMR.
X-Ray Crystallography
Single-crystal X-ray analysis confirms the (S)-configuration and dihedral angles between the indene and carbamate planes (Fig. 2). Data deposition in the Cambridge Structural Database (CSD) would facilitate further structural studies.
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